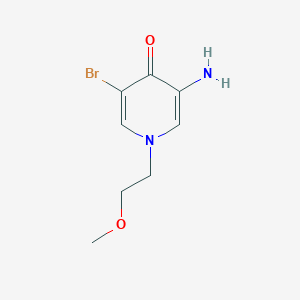

3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one is a derivative of the 1,4-dihydropyridine (DHP) class, known for its diverse biological activities, particularly as calcium channel blockers. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C12H14BrN2O2 with a molecular weight of approximately 279.13 g/mol. The compound features a bromo substituent at the 5-position and an amino group at the 3-position of the dihydropyridine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₂O₂ |

| Molecular Weight | 279.13 g/mol |

| CAS Number | 1564598-53-3 |

Calcium Channel Blockade

1,4-Dihydropyridines are primarily recognized for their role as L-type calcium channel blockers (CCBs). These compounds inhibit calcium influx through voltage-gated calcium channels, leading to various cardiovascular effects such as vasodilation and decreased heart contractility. Recent studies indicate that DHP derivatives like this compound may also exhibit selectivity towards T-type calcium channels , which are implicated in pain pathways and neurological disorders .

Antioxidant Properties

Research has highlighted the antioxidant potential of dihydropyridine derivatives. The presence of the amino and bromo groups in this compound enhances its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Antimicrobial Activity

Some studies have suggested that DHP derivatives possess antimicrobial properties. The structural modifications in compounds like this compound may enhance their efficacy against various bacterial strains. This aspect is under investigation for potential applications in treating infections resistant to conventional antibiotics .

Study on Calcium Channel Blocking Activity

A recent study evaluated the calcium channel blocking activity of various DHP derivatives, including this compound. The findings indicated that this compound exhibited significant inhibition of L-type calcium channels with a half-maximal inhibitory concentration (IC50) comparable to established CCBs such as nifedipine .

Antioxidant Efficacy Assessment

Another study focused on assessing the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting its potential utility in formulations aimed at combating oxidative damage in cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 3-amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one showed effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .

2. Antioxidant Properties

The compound has been identified as a potential antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies revealed that this compound can scavenge free radicals effectively, which is essential for therapeutic applications in oxidative stress management .

3. Neuroprotective Effects

Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease .

Formulation Development

1. Cosmetic Applications

Due to its bioactive properties, this compound is being investigated for use in cosmetic formulations. Its antioxidant properties can enhance skin protection against environmental stressors .

| Application Area | Properties | Potential Benefits |

|---|---|---|

| Antimicrobial | Effective against bacteria | Prevents infections |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Neuroprotective | Protects neuronal cells | Potential treatment for neurodegeneration |

| Cosmetic formulation | Enhances skin protection | Improves skin health |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be developed into a topical antibacterial agent.

Case Study 2: Neuroprotection in Cell Models

In a series of experiments using neuronal cell lines exposed to oxidative stress, the compound exhibited significant protective effects, reducing cell death by approximately 40%. This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Propiedades

Fórmula molecular |

C8H11BrN2O2 |

|---|---|

Peso molecular |

247.09 g/mol |

Nombre IUPAC |

3-amino-5-bromo-1-(2-methoxyethyl)pyridin-4-one |

InChI |

InChI=1S/C8H11BrN2O2/c1-13-3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |

Clave InChI |

PGPIDYOUUJGLNW-UHFFFAOYSA-N |

SMILES canónico |

COCCN1C=C(C(=O)C(=C1)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.